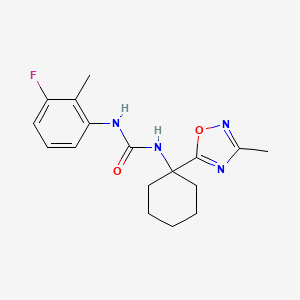

1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

描述

属性

IUPAC Name |

1-(3-fluoro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O2/c1-11-13(18)7-6-8-14(11)20-16(23)21-17(9-4-3-5-10-17)15-19-12(2)22-24-15/h6-8H,3-5,9-10H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSNAHKMHIASAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea typically involves multiple steps:

-

Formation of the Oxadiazole Ring:

- Starting with appropriate precursors such as hydrazides and carboxylic acids, the oxadiazole ring is formed through cyclization reactions, often under acidic or basic conditions.

-

Synthesis of the Fluoro-Substituted Phenyl Intermediate:

- The fluoro-substituted phenyl intermediate can be synthesized via electrophilic aromatic substitution reactions, where fluorine is introduced to the phenyl ring using reagents like fluorine gas or N-fluorobenzenesulfonimide.

-

Coupling of the Cyclohexyl Group:

- The cyclohexyl group is introduced through nucleophilic substitution reactions, where a cyclohexyl halide reacts with an appropriate nucleophile.

-

Formation of the Urea Linkage:

- The final step involves the formation of the urea linkage by reacting the fluoro-substituted phenyl intermediate with the oxadiazole-containing cyclohexylamine under conditions that promote urea bond formation, such as using phosgene or carbonyldiimidazole.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions: 1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.

Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under elevated temperatures or in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学研究应用

1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has several scientific research applications:

Medicinal Chemistry: The compound may serve as a lead compound or pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Chemical Research: The compound can be used as a reagent or intermediate in the synthesis of more complex molecules, aiding in the study of reaction mechanisms and synthetic methodologies.

作用机制

The mechanism of action of 1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring and the oxadiazole moiety may contribute to binding affinity and specificity, while the cyclohexyl group can influence the compound’s overall conformation and bioavailability. The exact pathways and targets would depend on the specific application and biological context.

相似化合物的比较

Structural Analogues and Substituent Effects

The following table summarizes key analogs and their structural variations:

Key Observations:

Halogen vs. Alkoxy Substituents: The 3-fluoro-2-methyl group in the target compound may offer improved metabolic stability compared to 2-chloro (CAS 2377607-35-5) due to fluorine’s resistance to oxidative metabolism.

Cyclohexyl Conformation :

- The cyclohexyl group in all analogs imposes steric constraints, likely affecting binding pocket compatibility.

Discontinued Compounds and Implications

- The discontinuation of 1-(2-Chlorophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea (CAS 2377607-35-5) may reflect challenges in synthesis, stability, or undesired pharmacokinetics . This underscores the importance of the target compound’s fluorinated design for improved drug-like properties.

常见问题

Basic: What synthetic routes are recommended for synthesizing this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Oxadiazole Ring Formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) .

- Urea Linkage : Reacting an isocyanate intermediate with a cyclohexylamine derivative. Optimize stoichiometry and temperature (e.g., 0–5°C for controlled reactivity) .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Basic: How is structural integrity confirmed post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Compare experimental /-NMR shifts with computed data (e.g., δ 7.2–7.4 ppm for aromatic protons; δ 160–165 ppm for urea carbonyl) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution MS (e.g., ESI-TOF) .

- IR Spectroscopy : Validate urea C=O stretches (~1640–1680 cm⁻¹) and oxadiazole C=N bands (~1540 cm⁻¹) .

Basic: What preliminary biological assays are suitable for activity evaluation?

Methodological Answer:

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) .

- Apoptosis Induction : Treat cancer cell lines (e.g., MCF-7, HeLa) and quantify caspase-3/7 activation via luminescence .

- Dose-Response Curves : Perform 72-hour MTT assays with serial dilutions (0.1–100 µM) to calculate EC₅₀ .

Advanced: How to resolve discrepancies in binding affinity data across assays?

Methodological Answer:

- Assay Condition Optimization : Control variables like buffer pH (7.4 vs. 6.8), ionic strength (e.g., 150 mM NaCl), and temperature (25°C vs. 37°C) .

- Orthogonal Validation : Use surface plasmon resonance (SPR) to measure kinetic constants (kₐ, k𝒹) alongside isothermal titration calorimetry (ITC) for thermodynamic validation .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess inter-assay variability .

Advanced: What strategies improve synthetic yield and purity?

Methodological Answer:

- Reaction Optimization : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate cyclization steps .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent side reactions during urea formation .

- In-Line Monitoring : Employ LC-MS or FTIR for real-time tracking of intermediate conversions .

Advanced: How to design analogs for enhanced metabolic stability?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace the 3-fluoro-2-methylphenyl group with electron-withdrawing substituents (e.g., CF₃) to reduce CYP450-mediated oxidation .

- Solubility Enhancement : Introduce polar groups (e.g., morpholine) at the cyclohexyl position via reductive amination .

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .

Advanced: How to validate target engagement in complex biological systems?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates from compound-exposed cells and quantify target protein stability via Western blot .

- Photoaffinity Labeling : Synthesize a photoactive analog (e.g., aryl azide tag) to crosslink and identify binding partners via pull-down/MS .

Basic: What are the storage and handling guidelines?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the urea moiety .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/dermal exposure (LD₅₀ data pending) .

Advanced: How to address solubility challenges in in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use 10% DMSO + 20% Cremophor EL in saline for IP/IV administration .

- Prodrug Design : Convert the urea group to a carbamate ester for improved aqueous solubility, with enzymatic cleavage in vivo .

Advanced: How to reconcile in vitro potency with in vivo efficacy gaps?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability in rodent models via LC-MS/MS .

- Tissue Distribution Studies : Use radiolabeled -analogs to quantify compound accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。